Lithium manganite

Description

Properties

Molecular Formula |

Li2MnO3 |

|---|---|

Molecular Weight |

116.9 g/mol |

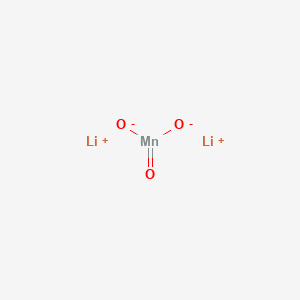

IUPAC Name |

dilithium;dioxido(oxo)manganese |

InChI |

InChI=1S/2Li.Mn.3O/q2*+1;;;2*-1 |

InChI Key |

MYKKJHPKWUYDHJ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[Li+].[O-][Mn](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Lithium manganite (LiMn2O4) is a spinel oxide that has applications in lithium-ion batteries as a cathode material . Its use is motivated by the abundance and cost-effectiveness of manganese, offering a safer alternative to other materials like nickel and cobalt .

Scientific Research Applications

Capacity Fading Mechanisms: this compound (LiMn2O4) is often used to study capacity loss because of its pronounced Mn(II) ion dissolution . Capacity fading in lithium-ion batteries is dominated by structural transformation and transition metal dissolution of the cathode . Factors that contribute to capacity fading include manganese(III) disproportionation, Jahn-Teller distortion, and particle cracks, which result in manganese dissolution . Additionally, manganese dissolution can trigger irreversible structural evolution, which consumes active cathode components . Lithium-rich LiMn2O4 with lithium/manganese disorder and surface reconstruction can suppress irreversible phase transition and manganese dissolution .

Manganese Dissolution: Research indicates that spinel this compound (LiMn2O4) suffers capacity loss due to manganese dissolution . During battery cycling, manganese deposition on the anode increases, with this compound (LMO) showing more severe dissolution than lithium-rich LiMn2O4 (LR-LMO) . By the end of 100 cycles, the concentration of manganese for LMO can reach approximately 110 ppm, while LR-LMO remains under 38 ppm .

Alternative Cathode Material: Manganese is a promising alternative to nickel and cobalt in lithium-ion battery cathodes . Manganese-based cathodes can perform effectively with larger particles, which reduces production costs . A semi-ordered nanoscale structure enhances battery performance .

Synthesis of this compound Hydrates: Layered spinel this compound hydrate (LHMO-LS) can be synthesized using a hydrothermal lithiation process, resulting in a hierarchical structure of two-dimensional nanosheets . Electrochemical performance tests show that LHMO-LS combines diffusion-controlled and pseudocapacitive charge storage mechanisms, with high capacity output and rate capability, when used as a cathode material for lithium-ion batteries .

High-Entropy Manganite: Nano-engineered composite oxides can enhance electrochemical properties . Vertically aligned nanocomposites of lanthanum strontium manganite and doped ceria can be used as functional layers in high-temperature energy conversion devices .

Layered Lithium Manganese Oxide Compound: A novel lithium manganese oxide compound can be created in which oxygen anions, lithium cations, and manganese cations are arranged in layers . This compound is suitable for use as a cathode in an electrochemical cell . The average valency of the manganese cations ranges from +3 to +4, with the oxygen anions in a cubic-close-packed arrangement .

Lithium Sorption Kinetics: Researchers have studied the synthesis of inorganic sorbents based on manganese oxide compounds for lithium extraction . A sorbent prepared at a molar ratio of Li/Mn = 1 showed the highest lithium capacity of 6.6 mg/g .

Data Table

| Material | Description | Application |

|---|---|---|

| Spinel this compound (LiMn2O4) | Model material; suffers capacity loss due to Mn(II) ion dissolution. | Study of capacity fading mechanisms in lithium-ion batteries. |

| Lithium-rich LiMn2O4 (LR-LMO) | Exhibits less Mn dissolution compared to LMO. | Suppression of irreversible phase transition and manganese dissolution. |

| Manganese-based Cathodes | Cost-effective, safer alternative to nickel and cobalt. | Cathode material in lithium-ion batteries. |

| LHMO-LS | Hierarchical structure consisting of two-dimensional nanosheets. | Cathode material with high capacity output and rate capability. |

| La0.8Sr0.2MnO3/Ce0.9Gd0.1O2−δ (LSM/GDC) | Self-assembled vertically aligned nanocomposite. | Functional layers in high-temperature energy conversion devices. |

| Layered Lithium Manganese Oxide Compound | Oxygen anions, lithium cations, and manganese cations are arranged in layers. | Cathode in an electrochemical cell. |

| Manganese Oxide Sorbents | Synthesized inorganic sorbents based on manganese oxide compounds. | Lithium extraction. |

Case Studies

-

Manganese Dissolution in this compound (LiMn2O4):

- Objective: To quantify the degree of manganese dissolution in this compound (LMO) and lithium-rich LiMn2O4 (LR-LMO) .

- Method: Inductively coupled plasma-atomic emission spectrometry (ICP-AES) and synchrotron XRF were used to quantify the amount of manganese deposited on the anode in half cells and full cells .

- Results: LMO showed more severe manganese dissolution than LR-LMO at identical cycle rates. After 100 cycles, the concentration of manganese for LMO reached approximately 110 ppm, while that of LR-LMO remained under 38 ppm . For full-cell graphite anodes, XRF results showed that manganese absorption intensity on the graphite electrode for LR-LMO was three times less than that of LMO after 50 cycles .

- Conclusion: LMO experiences significant manganese dissolution during cycling, which contributes to capacity fading. LR-LMO exhibits less manganese dissolution, making it a more stable material for long-life batteries .

-

Electrochemical Performance of LHMO-LS as a Cathode Material:

- Objective: To study the electrochemical performance of layered spinel this compound hydrate (LHMO-LS) as a cathode material for lithium-ion batteries .

- Method: LHMO-LS was synthesized via a one-step hydrothermal lithiation process. The electrochemical performance of the material was then tested .

- Results: The LHMO-LS material combines diffusion-controlled and pseudocapacitive charge storage mechanisms, with high capacity output and rate capability .

- Conclusion: LHMO-LS is a promising cathode material for lithium-ion batteries due to its high capacity and rate capability .

-

Lithium Sorption on Synthesized Manganese Oxide Inorganic Sorbent:

- Objective: To study the lithium sorption kinetics on synthesized manganese oxide inorganic sorbents .

- Method: Manganese oxide sorbents were synthesized, and their lithium sorption kinetics were studied at temperatures of 25 and 35 °C .

- Results: A sorbent prepared at a molar ratio of Li/Mn = 1 showed the highest capacity, which was 6.6 mg/g of lithium .

- Conclusion: Manganese oxide sorbents can be effectively used for lithium extraction, with the molar ratio of Li/Mn being a critical factor in determining the sorption capacity .

Comparison with Similar Compounds

Table 1: Key Properties of Lithium Manganite and Related Cathode Materials

Structural Insights :

- Lithium cobaltite (LCO) : Offers high energy density but suffers from cobalt’s toxicity and cost .

- Lithium iron phosphate (LFP) : Olivine structure provides superior thermal stability but lower conductivity .

- NCM and LR-NCM : Layered structures with mixed transition metals (Ni, Co, Mn) enhance capacity but require complex synthesis .

Performance in LIBs

Mn Dissolution and Mitigation

This compound faces Mn dissolution during cycling, where Mn²⁺ ions migrate to the anode, degrading performance . Solutions include:

- Surface coatings (e.g., graphite oxide) to reduce electrolyte contact .

- Crown ether-based polymers (e.g., PVB-18C6) to trap Mn ions .

In contrast, LFP and NCM exhibit minimal transition metal dissolution, contributing to their longer cycle life .

Thermal and Phase Stability

- This compound undergoes phase transitions (e.g., monoclinic to spinel) at high temperatures, reducing surface area and increasing resistivity .

- LFP retains structural integrity up to 300°C, making it safer for high-temperature applications .

- LR-NCM leverages the Li₂MnO₃ component for high capacity but requires electrochemical activation above 4.5 V, posing challenges for electrolyte stability .

Research Directions and Innovations

- Doping strategies : Al or Fe substitution improves this compound’s conductivity and reduces Mn dissolution .

- Composite structures : Integration with conductive matrices (e.g., graphene) enhances rate capability .

- Alternative applications : Lanthanum strontium manganite (LSMO) shows promise in spintronics due to its magnetoresistive properties, though this diverges from LIB applications .

Q & A

Q. How to optimize doping elements to balance this compound’s capacity and cycle life?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.